(9E)-Erythromycin A oxime is a metabolite of the semisynthetic antibiotic roxithromycin. (9E)-Erythromycin A Oxime is a metabolite of Roxithromycin in humans. It has anti-Helicobacter pylori activity. An impurity of Erythromycin. Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis by targeting the 54S ribosomal subunit, blocking the progression of nascent polypeptide chains.
Synthesis Analysis
Oximation of Erythromycin Thiocyanate: This common method utilizes erythromycin thiocyanate as the starting material, reacting with hydroxylamine hydrochloride in the presence of a base like triethylamine. [] This reaction can be carried out in various solvents, including methanol, ethanol, and water, with varying reaction temperatures and pH values. [, , , ] Some methods use a specially designed reaction apparatus to control pressure and facilitate dehydration during the reaction. []
Oximation of Erythromycin A: Direct oximation of erythromycin A with hydroxylamine hydrochloride is possible, though careful control of acidity is crucial to minimize degradation. [, ] This method often employs an acid-base buffer to stabilize the reaction and enhance yield. []
Molecular Structure Analysis
Erythromycin A oxime retains the basic 14-membered macrolide ring structure of erythromycin A. The key structural difference is the substitution of the ketone group at the C-9 position with an oxime group (C=N-OH). [] This modification significantly influences its chemical reactivity and serves as a handle for further chemical transformations.
Chemical Reactions Analysis
Beckmann Rearrangement: Under specific conditions, the oxime group in erythromycin A oxime can undergo Beckmann rearrangement. This reaction leads to the formation of ring-expanded erythromycin derivatives, including 10-dihydro-10-deoxo-11-azaerythromycin A. [] Controlling the configuration of the oxime group (E or Z) during this rearrangement can influence the final product ratio. []
Reduction: The oxime group can be reduced to an amine, yielding erythromycyl amine, a valuable intermediate for synthesizing new macrolide analogs. [] This reduction often employs reagents like sodium borohydride and can be integrated with the Beckmann rearrangement in a one-pot synthesis of 9-deoxo-9a-aza-9a-homoerythromycin A. []
Etherification: The hydroxyl group of the oxime moiety can be protected via etherification using reagents like dialkyloxycyclohexanes or alkyloxycyclohexenes. [, ] This protection strategy is crucial for achieving regioselective modifications at other positions within the molecule.
Silylation: The hydroxyl groups in erythromycin A oxime, including the one on the oxime moiety, can undergo silylation with reagents like triphenylchlorosilane or tert-butyldimethylsilyl chloride. [, ] Silylation is often employed as a protecting strategy in multi-step synthesis.
Complex Formation: Erythromycin A oxime can form complexes with transition metals like copper, zinc, cobalt, and nickel. [] These complexes have demonstrated enhanced fungicidal activity against various microorganisms compared to the parent metal salts.
Applications
Synthesis of Novel Macrolide Antibiotics: It serves as the primary starting material for synthesizing second-generation macrolides like clarithromycin, azithromycin, roxithromycin, flurithromycin, and dirithromycin. [, , , , ] These derivatives exhibit improved pharmacological profiles, including enhanced antibacterial activity, improved pharmacokinetic properties, and better stability.
Structure-Activity Relationship (SAR) Studies: Modifications of erythromycin A oxime allow researchers to investigate the impact of structural changes on biological activity, leading to a deeper understanding of macrolide antibiotic action and guiding the development of more effective drugs. [, , , , ]
Metabolic Studies: Erythromycin A oxime is a key metabolite of roxithromycin, identified in rat liver microsome studies. [] Investigating its formation and further metabolism contributes to a comprehensive understanding of roxithromycin's pharmacokinetic profile.
Related Compounds
Erythromycin A
Relevance: Erythromycin A is the direct precursor to Erythromycin A oxime. The conversion typically involves reacting Erythromycin A with hydroxylamine hydrochloride under controlled conditions , . The key structural difference between the two compounds is the presence of an oxime group (-C=N-OH) in Erythromycin A oxime, replacing the ketone group (C=O) at the 9-position of Erythromycin A. This modification significantly influences the reactivity and downstream modifications of Erythromycin A oxime, leading to the development of new erythromycin derivatives.
Erythromycin Thiocyanate
Relevance: Erythromycin thiocyanate serves as a crucial starting material for synthesizing Erythromycin A oxime in several methodologies , , , , , . The presence of the thiocyanate group offers a more reactive site for nucleophilic substitution compared to the ketone in Erythromycin A, facilitating the formation of Erythromycin A oxime under milder reaction conditions and often resulting in higher yields and purity.
(Z)-Erythromycin A Oxime
Relevance: (Z)-Erythromycin A oxime is an often undesirable byproduct formed during the synthesis of Erythromycin A oxime , , . While it shares the same molecular formula as Erythromycin A oxime, its differing spatial arrangement can lead to different chemical reactivity and potentially lower biological activity compared to the desired (E)-isomer. Controlling reaction conditions is crucial for minimizing its formation.
Erythromycin A 6,9-Iminoether
Relevance: Erythromycin A 6,9-iminoether is synthesized from Erythromycin A oxime via the Beckmann rearrangement , , . This reaction expands the macrolide ring, a key structural change in the multi-step synthesis of azithromycin from Erythromycin A oxime.
9-Deoxo-9a-aza-9a-homoerythromycin A (AZA)
Relevance: Synthesized from Erythromycin A 6,9-iminoether through reduction , , , AZA represents a structurally significant advancement towards azithromycin. This intermediary step highlights the critical role of Erythromycin A oxime as a foundation for developing next-generation macrolide antibiotics.
Azithromycin
Relevance: Azithromycin is synthesized from Erythromycin A oxime through a multi-step process that involves the formation of Erythromycin A 6,9-iminoether, 9-Deoxo-9a-aza-9a-homoerythromycin A (AZA) and a final methylation step , , , , . The development of azithromycin from Erythromycin A oxime demonstrates the potential for creating new antibiotics with improved pharmacokinetic properties and a broader spectrum of activity.
Erythromycin A 9,11-Iminoether
Compound Description: Erythromycin A 9,11-iminoether, like its 6,9- counterpart, is a cyclic imino ether derivative of Erythromycin A formed during the Beckmann rearrangement of Erythromycin A oxime , . Its formation highlights the multiple reaction pathways possible in the Beckmann rearrangement, ultimately influencing the yield of the desired 6,9-iminoether.
Erythromycin A 9-Lactam and Erythromycin A 8-Lactam
Compound Description: Both Erythromycin A 9-lactam and Erythromycin A 8-lactam are cyclic amides. They are formed as byproducts during the Beckmann rearrangement of Erythromycin A oxime, highlighting alternative reaction pathways that can reduce the yield of the desired iminoether intermediates .
2′,4″-O-Bis(trimethylsilyl)erythromycin A Oxime (TBS-EMAO)
Relevance: TBS-EMAO is a vital intermediate in the synthesis of clarithromycin, another semi-synthetic macrolide antibiotic derived from Erythromycin A oxime , , , . The TBS protecting groups are crucial for achieving regioselective modification at other positions within the Erythromycin A oxime molecule, ultimately leading to the desired clarithromycin structure.
Clarithromycin
Relevance: Clarithromycin is synthesized from Erythromycin A oxime through a series of reactions, including selective methylation at the C-6 hydroxyl group , . This modification highlights the versatility of Erythromycin A oxime as a starting point for developing new antibiotics with enhanced pharmacological profiles.
Erythromycin A 9-[O-(Dimethylthexylsilyl)oxime]
Relevance: Researchers have used Erythromycin A 9-[O-(dimethylthexylsilyl)oxime] in computational studies aimed at understanding and optimizing the synthesis of clarithromycin . The TDS group, like the TBS group, plays a crucial role in achieving regioselective methylation at the C-6 hydroxyl group, ultimately influencing the yield and purity of clarithromycin.
Erythromycin A Oxime 11,12-Carbonate
Relevance: This compound and its oxime ethers have been studied for their antibacterial activity , . These studies explore the impact of structural modifications on the biological activity of Erythromycin A oxime derivatives, aiming to identify compounds with enhanced therapeutic potential.
Roxithromycin
Relevance: Synthesized from Erythromycin A oxime through a reaction with a specific side chain called MEMC in the presence of a catalyst , roxithromycin exemplifies the successful development of improved antibiotics based on Erythromycin A oxime. This modification highlights the versatility of Erythromycin A oxime as a starting point for designing antibiotics with desirable therapeutic properties.
Erythromycyl Amine
Relevance: Researchers have investigated the acylation of erythromycyl amine alongside Erythromycin A oxime for comparison . This parallel study helps to understand the influence of the 9-position substituent on the reactivity and potential for generating new derivatives of erythromycin.
8,9-Anhydroerythromycin A 6,9-Hemiketal
Relevance: This compound has been identified as a byproduct during the synthesis of Erythromycin A oxime, particularly when acidic conditions are employed , . Its formation underscores the importance of controlling the reaction conditions during Erythromycin A oxime synthesis to minimize the formation of undesired degradation products and ensure a high yield of the target compound.
Erythromycin A 6,9:9,12-Spiroketal
Relevance: Similar to 8,9-anhydroerythromycin A 6,9-hemiketal, Erythromycin A 6,9:9,12-spiroketal can form as a byproduct during the synthesis of Erythromycin A oxime, particularly under acidic conditions , . This finding highlights the sensitivity of erythromycin derivatives to acidic environments and emphasizes the need for carefully controlled reaction conditions to minimize degradation and optimize yield.
Pseudoerythromycin A Enol Ether
Compound Description: Pseudoerythromycin A enol ether is a byproduct formed during the synthesis of Erythromycin A oxime. This compound results from the translactonization of erythromycin A enol ether, which itself forms due to the acid-catalyzed degradation of Erythromycin A .
4″-O-Trimethylsilyl Erythromycin A Oxime
Relevance: This compound is identified as an impurity during the synthesis of clarithromycin through silyl-etherification of Erythromycin A oxime . Its presence indicates incomplete or non-selective silylation, highlighting the need for optimization in the protection strategy for efficient clarithromycin synthesis.
4″-O-Trimethylsilyl Erythromycin A 9(O-t-butyldimethylsilyl) Oxime
Relevance: Similar to 4″-O-trimethylsilyl erythromycin A oxime, this compound is also found as an impurity during clarithromycin synthesis, particularly during the silylation step . Its formation underscores the challenges associated with achieving regioselective protection of the multiple hydroxyl groups in Erythromycin A oxime and highlights the need for precise control over reaction conditions.
Dirithromycin
Relevance: Dirithromycin can be synthesized from Erythromycin A oxime through a multi-step process involving the preparation of Erythromycin amine and subsequent condensation with the specific dirithromycin side chain, 2-(2-methoxyethoxy)acetaldehyde . This synthesis further exemplifies the versatility of Erythromycin A oxime as a crucial intermediate in developing new antibiotics with enhanced pharmacokinetic and pharmacodynamic properties.
(9E)-Erythromycin A Oxime; (9E)-Erythromycin 9-Oxime; (E)-Erythromycin A Oxime; (E)-Erythromycin Oxime
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
N-t-Butyl N-Deactyl Linezolid is a derivative of Linezolid, a prototype of the oxazolidinone antimicrobials; inhibits bacterial mRNA translation. N-t-Butyl N-Deactyl Linezolid is a derivative of Linezolid, a prototype of the oxazolidinone antimicrobials.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards Thio Linezolid is an impurity of Linezolid, an oxazolidinone antimicrobial which inhibits bacterial mRNA translation.